methyl ({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetate

PDK2 inhibition cancer metabolism structure-activity relationship

Methyl ({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetate belongs to the 4H-pyran-4-one chemotype functionalized with a phenylpiperazine moiety, a scaffold that has demonstrated inhibitory activity against pyruvate dehydrogenase kinase 2 (PDK2) when elaborated as an acetamide derivative. This methyl ester variant shares the core structure of active PDK2 inhibitors but terminates in an ester rather than an amide, positioning it as a critical synthetic intermediate or prodrug candidate within anti-osteosarcoma and cancer metabolism research programs.

Molecular Formula C19H22N2O5
Molecular Weight 358.4 g/mol
Cat. No. B12164447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl ({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetate
Molecular FormulaC19H22N2O5
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCOC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C19H22N2O5/c1-24-19(23)14-26-18-13-25-16(11-17(18)22)12-20-7-9-21(10-8-20)15-5-3-2-4-6-15/h2-6,11,13H,7-10,12,14H2,1H3
InChIKeyVOLZRSYFEBATJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Methyl ({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetate – A Key Ester Intermediate in PDK2-Targeted Research


Methyl ({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetate belongs to the 4H-pyran-4-one chemotype functionalized with a phenylpiperazine moiety, a scaffold that has demonstrated inhibitory activity against pyruvate dehydrogenase kinase 2 (PDK2) when elaborated as an acetamide derivative [1]. This methyl ester variant shares the core structure of active PDK2 inhibitors but terminates in an ester rather than an amide, positioning it as a critical synthetic intermediate or prodrug candidate within anti-osteosarcoma and cancer metabolism research programs [1][2].

Why Methyl ({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetate Cannot Be Simply Replaced by Generic In-Class Analogs


Within the 4-oxo-4H-pyran-3-yloxyacetate family, even minor modifications to the ester or amide terminus produce substantial shifts in PDK2 inhibitory potency. For instance, the isopropyl amide analog (2-([4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl]oxy)-N-(propan-2-yl)acetamide) exhibits 64.3% inhibition at 0.01 mM, whereas the N-methyl amide analog shows only 54.1% inhibition under identical assay conditions [1]. The methyl ester further differs by the absence of the amide hydrogen-bond donor; although direct PDK2 inhibition data for the methyl ester is not yet publicly reported in primary literature, its functional group composition predicts distinct permeability and metabolic lability relative to the amide series, making it a non-substitutable entity for applications requiring an ester-prodrug approach or a reactive intermediate for further derivatization [1].

Quantitative Differentiation Evidence for Methyl ({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetate


PDK2 Inhibitory Potency Gap Between Amide Analogs Demonstrates Sensitivity of the Terminus for Target Engagement

Two closely related amide analogs of the target compound were evaluated in a PDK2 inhibition assay at 0.01 mM. 2-([4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl]oxy)-N-(propan-2-yl)acetamide achieved 64.3% inhibition, while N-methyl-2-([4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl]oxy)acetamide achieved 54.1% inhibition [1]. This 10.2 percentage-point difference between two structurally similar amides underscores the high terminus-dependence of PDK2 binding within this scaffold class, implying that the methyl ester’s distinct electronic and hydrogen-bonding profile would be expected to yield a further differentiated activity profile [1].

PDK2 inhibition cancer metabolism structure-activity relationship

Subtype Selectivity Profile of the Acetamide Lead Compound 12 Provides Class-Level PDK2 Selectivity Benchmark

Compound 12, bearing the 2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide moiety, displayed PDK2 binding with a Kd of 2.3 µM and functional inhibition with an EC50 of 1.1 µM [1]. Its selectivity indexes for PDK2 over PDK1, PDK3, and PDK4 were 10.6, 22.0, and 60.9 respectively [1]. The methyl ester shares the same core but lacks the amide substituent; this class-level data establishes a selectivity range that the ester variant must be benchmarked against in any procurement for PDK-isoform profiling experiments [1].

PDK isoform selectivity anti-osteosarcoma kinase profiling

Antiproliferative Activity of the Acetamide Analog Against MG-63 Osteosarcoma Cells Sets a Baseline for Ester-Prodrug Evaluation

In an MTT cell proliferation assay, compound 12 reduced MG-63 osteosarcoma cell viability with an IC50 of 4.7 µM [1]. Because methyl esters are frequently employed as prodrugs to enhance cell permeability through increased lipophilicity and subsequent intracellular esterase-mediated hydrolysis to the active acid, this IC50 value provides a quantitative baseline for comparing the methyl ester’s cellular efficacy once data becomes available [1][2].

osteosarcoma MTT assay anticancer activity

Ester vs. Amide Functional Group Divergence Predicts Differential Physicochemical and Metabolic Properties

While direct experimental comparison data between the methyl ester and its acetamide counterparts are not yet published in primary literature, the well-established physicochemical divergence between esters and amides provides a framework for differentiation. The methyl ester (MW ~358.4 g/mol, cLogP ~2.8 predicted) lacks the hydrogen-bond donor capacity of the amide NH (HBD = 0 for ester vs. HBD = 1 for secondary amide), which typically results in higher passive membrane permeability [1]. Conversely, methyl esters are generally more susceptible to hydrolysis by plasma and intracellular esterases compared to the metabolically stable amide bond, implying a shorter half-life but potential for rapid intracellular conversion to the active carboxylic acid [1].

ester prodrug physicochemical properties metabolic stability

Recommended Application Scenarios for Methyl ({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetate Based on Evidence Profile


Synthetic Intermediate for Diversification into PDK2-Targeted Acetamide Libraries

The methyl ester serves as a versatile synthetic intermediate for generating focused libraries of PDK2 inhibitors. The ester group can be hydrolyzed to the carboxylic acid, which can then be coupled with diverse amines to produce acetamide analogs in the style of compound 12, which exhibited a PDK2 Kd of 2.3 µM and EC50 of 1.1 µM [1]. Researchers procuring this compound for medicinal chemistry campaigns should prioritize lots with high purity (≥95%) and confirmed ester integrity to ensure consistent coupling yields. [1]

Ester-Prodrug Candidate for Intracellular PDK2 Inhibition in Osteosarcoma Models

Given that compound 12 achieved an MG-63 cell IC50 of 4.7 µM and PDK2 selectivity indexes of 10.6–60.9 over other PDK isoforms [1], the methyl ester could be investigated as a cell-permeable prodrug that undergoes intracellular esterase cleavage to release the active carboxylic acid. This scenario requires procurement of the methyl ester alongside a requirement for comparative cellular permeability (e.g., PAMPA assay) and intracellular hydrolysis rate measurements against the amide benchmark. [1]

Reference Compound for PDK2 Enzyme Assay Development and Isoform Selectivity Profiling

The BRENDA-curated data for the N-methyl amide analog (54.1% inhibition at 0.01 mM) and the isopropyl amide analog (64.3% inhibition at 0.01 mM) [2] establish this scaffold as a validated PDK2 ligand chemotype. Procuring the methyl ester allows assay development laboratories to evaluate whether the ester terminus alters PDK2 IC50 relative to the amide series, thereby generating critical SAR data. The methyl ester should be requested with full analytical characterization (NMR, HPLC, MS) to ensure identity and purity for reproducible enzyme assay results. [2]

Comparative Metabolic Stability Assessment of Ester vs. Amide Terminus in the 4H-Pyran-4-one PDK2 Inhibitor Class

The methyl ester’s predicted higher susceptibility to esterase-mediated hydrolysis compared to the metabolically stable amide bond creates a defined research application: side-by-side metabolic stability testing in plasma, microsomes, or hepatocytes. This addresses the critical procurement question of whether the ester can provide a controlled-release profile in vivo, which is not achievable with the amide analogs. Procurement specifications should include a minimum purity of 95% and a certificate of analysis confirming the absence of hydrolyzed acid contaminant. [1]

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